D-Ribose-4-13C
Description
Properties
Molecular Formula |
C₄¹³CH₁₀O₅ |
|---|---|
Molecular Weight |
151.12 |
Synonyms |
Ribose-4-13C; D-(-)-Ribose-4-13C; |
Origin of Product |
United States |
Ii. Synthesis and Isotopic Enrichment Strategies for D Ribose 4 13c
Chemi-Enzymatic Synthesis Routes for Position-Specific Labeling
Chemi-enzymatic methods leverage the high selectivity of enzymes to achieve specific isotopic labeling that can be challenging to accomplish through purely chemical means. These strategies often combine chemical synthesis steps with key enzymatic transformations to produce the desired isotopomer. tandfonline.comnih.gov A common approach involves the use of enzymes from the pentose (B10789219) phosphate (B84403) pathway (PPP) or nucleotide salvage pathways. nih.govresearchgate.netnsf.gov
One established chemi-enzymatic strategy that can be adapted for the synthesis of D-Ribose-4-¹³C involves a sequence of enzymatic reactions starting from simpler, isotopically labeled precursors. For instance, enzymes like transketolase can be employed to transfer a two-carbon ketol group from a donor substrate to an acceptor aldehyde. By using a precursor specifically labeled at a position that will become C4 of the ribose ring, position-specific labeling can be achieved.
Research has demonstrated that a combination of five key reactions can lead to 26 of the 32 possible ¹³C-labeled isotopomers of D-ribose. tandfonline.comnih.gov These reactions, when applied in a specific sequence, offer a versatile toolkit for synthesizing various labeled ribose molecules. For the synthesis of D-Ribose-4-¹³C, a potential route could involve the enzymatic condensation of a two-carbon fragment with a labeled three-carbon precursor. The choice of enzymes and substrates is critical to ensure regioselectivity.
A one-pot enzymatic reaction has been described for the synthesis of ATP, which involves the phosphorylation of D-ribose at the C5 position by ribokinase, followed by pyrophosphorylation at the C1 site by phosphoribosyl pyrophosphate synthetase. nsf.gov While this example focuses on the entire nucleotide, the initial steps of ribose phosphorylation and modification highlight the potential for enzymatic manipulation of the ribose moiety. By starting with an appropriately labeled ribose precursor, this could be adapted for producing specifically labeled ribonucleosides.
| Enzyme Class | Role in Synthesis | Potential for ¹³C-Labeling |
| Isomerases/Epimerases | Interconversion of sugars (e.g., ribose, arabinose) | Allows for the use of different starting materials and stereochemical control. |
| Transketolase | Transfer of a two-carbon unit | Key for building the five-carbon ribose skeleton from smaller labeled precursors. |
| Aldolase | Formation of carbon-carbon bonds | Can be used to condense smaller labeled molecules to form the ribose backbone. |
| Kinases | Phosphorylation | Activates the ribose molecule for further enzymatic reactions. |
Chemical Synthesis Methodologies for ¹³C-Enrichment
Purely chemical synthesis provides an alternative and sometimes more direct route to ¹³C-enriched D-ribose. These methods often start with a commercially available, uniformly labeled precursor, such as [U-¹³C₆]-D-glucose, and employ a series of reactions to shorten the carbon chain and modify the stereochemistry to yield the desired ribose isotopomer. oup.com
One such methodology involves a multi-step synthesis starting from ¹³C₆-labeled D-glucose. oup.com This process can be optimized to minimize the number of purification steps. The key transformations include:
Protection of specific hydroxyl groups.
Oxidative cleavage of the carbon-carbon bond between C1 and C2 of the glucose molecule to form a five-carbon intermediate.
Reduction of the resulting aldehyde to a primary alcohol.
Rearrangement and deprotection steps to yield the final ¹³C₅-ribose product. oup.com
While this method produces uniformly labeled ribose, modifications to the starting material or the reaction sequence could potentially lead to position-specific labeling. For example, starting with a specifically labeled glucose precursor could result in a specifically labeled ribose product.
Another chemical approach involves the conversion of D-ribose into L-ribose through a series of protection, reduction, oxidation, and deprotection steps. google.com A similar strategy could be envisioned to manipulate the carbon skeleton of a labeled precursor to place the ¹³C isotope at the C4 position. A novel radical reaction has been reported that can transform a D-sugar into a 2-deoxy-L-sugar in a single step, demonstrating the power of radical chemistry in carbohydrate modifications. acs.org
The following table summarizes a general synthetic scheme for producing labeled ribose from a labeled glucose precursor, adapted from reported methods. oup.com
| Step | Reaction | Purpose |
| 1 | Protection with Acetone/FeCl₃ | Protects the C1, C2, C5, and C6 hydroxyl groups of glucose. |
| 2 | Oxidation with Pyridinium Dichromate | Oxidizes the C3 hydroxyl group. |
| 3 | Oxidative Cleavage with Periodic Acid | Cleaves the bond between C2 and C3. |
| 4 | Reduction with Sodium Borohydride | Reduces the aldehyde to an alcohol, forming the ribose backbone. |
| 5 | Benzoylation | Protects the hydroxyl groups of the newly formed ribose. |
| 6 | Deprotection/Rearrangement | Removes protecting groups to yield the final ribose product. |
Purification and Isotopic Purity Verification for Tracer Applications
For D-Ribose-4-¹³C to be useful as a metabolic tracer, its chemical and isotopic purity must be rigorously verified. The final product must be free of chemical impurities from the synthesis, and the ¹³C label must be confirmed to be at the correct position and at a high level of enrichment.
Purification: Following synthesis, the crude product is typically purified using chromatographic techniques. Column chromatography is a common method for separating the desired labeled ribose from unreacted starting materials, byproducts, and reagents. rsc.org The choice of stationary and mobile phases is crucial for achieving good separation. In some cases, multiple chromatographic steps may be necessary to achieve the desired chemical purity. nsf.gov For ionic derivatives of ribose, such as ribose phosphates, ion-exchange chromatography can be a powerful purification tool.
Isotopic Purity Verification: Once chemically pure, the isotopic enrichment and position of the label are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govmsu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a direct method to verify the position of the ¹³C label. The ¹³C-NMR spectrum of D-Ribose-4-¹³C will show a significantly enhanced signal for the C4 carbon compared to the natural abundance signals of the other carbons. The chemical shift of the C4 signal confirms its identity. Furthermore, heteronuclear correlation experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be used to identify the protons attached to the labeled carbon, providing further confirmation of the label's position. msu.edu The absence of significant ¹³C-¹³C coupling confirms that the labeling is not uniform, but position-specific. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the isotopic enrichment of the sample. nih.govnih.gov The mass spectrum of the labeled ribose will show a molecular ion peak at M+1 compared to the unlabeled compound. The relative intensities of the M, M+1, M+2, etc., peaks in the mass spectrum can be used to calculate the percentage of ¹³C enrichment. noaa.govsisweb.com For tracer studies, it is crucial to know the precise isotopic distribution to accurately model metabolic fluxes. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is often used for the analysis of derivatized sugars. nih.gov
The following table outlines the key analytical techniques and their roles in the verification of D-Ribose-4-¹³C.
| Analytical Technique | Information Provided |
| ¹³C-NMR | Confirms the position of the ¹³C label and provides an estimate of enrichment. |
| ¹H-NMR | Provides structural confirmation of the ribose molecule. |
| ¹H-¹³C HSQC | Correlates protons with their attached carbons, confirming the label's position. |
| High-Resolution MS | Determines the precise mass and confirms the elemental formula. |
| GC-MS | Quantifies isotopic enrichment and separates the analyte from complex mixtures. |
By combining these synthesis, purification, and verification strategies, high-purity D-Ribose-4-¹³C can be produced for use in a wide range of scientific applications, from metabolic flux analysis to the study of RNA structure and dynamics.
Iii. Advanced Analytical Techniques for D Ribose 4 13c Tracer Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Enrichment Analysis
The fundamental principle relies on the fact that 13C is an NMR-active nucleus, while the much more abundant 12C is not. youtube.comoregonstate.edu When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, the 13C nuclei absorb and re-emit electromagnetic radiation at characteristic frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each carbon atom, allowing for their differentiation within a molecular structure. oregonstate.edunih.gov The introduction of a 13C label from a tracer like D-Ribose-4-13C results in a significant increase in the signal intensity at the chemical shift corresponding to the labeled position. nih.gov
13C-NMR Spectrometry for Carbon Isotopomer Distribution Analysis
Direct detection 13C-NMR is a powerful method for analyzing the distribution of carbon isotopomers. nih.gov While the natural abundance of 13C is only about 1.1%, making signals inherently weak, the use of 13C-labeled substrates like this compound dramatically enhances the signal-to-noise ratio for the enriched carbon positions. youtube.com This allows for the direct observation and quantification of the label's incorporation into various metabolites.
In a typical proton-decoupled 13C-NMR spectrum, each unique carbon atom in a molecule produces a single peak. nih.gov The position (chemical shift) of this peak identifies the carbon's environment (e.g., C=O, C-O, C-C), and its intensity is proportional to the concentration of 13C at that site. oregonstate.edu If multiple carbons in a product molecule are labeled as a result of metabolic activity, the presence of adjacent 13C atoms leads to scalar (J) coupling, which splits the NMR signal into a multiplet. nih.gov The pattern of this splitting provides direct evidence of which carbon-carbon bonds were formed or preserved during biosynthesis, a key aspect of isotopomer distribution analysis. nih.govnih.gov
Table 1: Typical 13C Chemical Shift Ranges This table provides a general guide to the chemical shifts observed in 13C-NMR spectroscopy, which helps in identifying the chemical environment of the labeled carbon atom.
| Chemical Environment of Carbon | Chemical Shift Range (ppm) |
|---|---|
| Aldehyde, Ketone (RC(=O)-H) | >200 |
| Carboxylic Acid and Derivatives (RCO₂H, Esters, Amides) | 165-190 |
| Aromatic (Ph-H), Alkene (=C-H) | 120-170 |
| Nitriles (RC≡N) | 110-120 |
| Alkyne (C≡C-H) | 70-110 |
| Ether, Alcohol, Ester (CH-O) | 60-80 |
| Alkyl Halide (CH-X) | 55-80 |
| Alkane (CH-CR₃) | 10-50 |
Multi-Dimensional Heteronuclear NMR Applications in Labeled Biomolecules
While 1D 13C-NMR is informative, complex biological mixtures and large biomolecules like RNA and proteins often result in crowded spectra with overlapping signals. univr.it Multi-dimensional heteronuclear NMR spectroscopy overcomes this challenge by spreading the signals across two, three, or even four frequency dimensions. nih.govnih.govutoronto.ca These experiments are essential for studying the fate of the 4-13C label from D-ribose when it is incorporated into macromolecules.
Techniques such as the Heteronuclear Single Quantum Coherence (HSQC) experiment correlate the chemical shifts of 13C nuclei with their directly attached protons (1H). oup.com Since the proton spectrum is more dispersed than the carbon spectrum for certain regions of the molecule, this provides much greater resolution. oup.com For tracing the connectivity of carbon atoms derived from a labeled precursor, experiments like HCCH-TOCSY are invaluable. nih.gov This experiment establishes correlations between all protons within a 13C-coupled network, effectively tracing the carbon skeleton of a metabolite. nih.gov For instance, in studies of RNA synthesized using 13C-labeled precursors, HCCH experiments can identify the proton resonances of the entire ribose ring, confirming how the labeled glucose was metabolized through pathways like the pentose (B10789219) phosphate (B84403) pathway to form the ribose units. oup.comnih.gov A 4-13C label in the starting ribose would generate a specific set of cross-peaks in these multi-dimensional spectra, allowing for its unambiguous assignment and tracking within the final RNA structure. nih.gov
Mass Spectrometry (MS) for Isotopomer Profiling and Fluxomics
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In tracer studies using this compound, MS is used to determine the mass isotopomer distribution of metabolites. mdpi.com This means it can distinguish between molecules that have incorporated zero, one, two, or more 13C atoms, information that is fundamental to metabolic flux analysis (MFA). nih.govunica.it While standard MS provides information on the number of labels in a molecule, it does not inherently reveal their position. mdpi.com By coupling MS with chromatographic separation techniques, complex biological mixtures can be analyzed with high throughput and sensitivity.
Fluxomics aims to quantify the rates (fluxes) of metabolic pathways within a biological system. unica.it By feeding cells a 13C-labeled substrate like this compound and measuring the resulting labeling patterns in downstream metabolites with MS, researchers can build mathematical models to calculate these intracellular fluxes. nih.govyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Labeling Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for metabolomics. mdpi.com It offers excellent separation efficiency and sensitive detection. However, many metabolites, including sugars like D-ribose, are not volatile enough for GC analysis. Therefore, a chemical derivatization step is required to make them amenable to analysis. mdpi.comnih.gov A common method is trimethylsilylation (TMS), where reactive protons are replaced with trimethylsilyl (B98337) groups, increasing the volatility of the analyte. nih.govmdpi.com
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum shows the mass of the molecular ion and a pattern of fragment ions. The incorporation of a 13C atom from this compound into a metabolite will result in a +1 mass shift in the molecular ion and in any fragment ions that retain the labeled carbon. mdpi.com By analyzing the relative abundances of the unlabeled (M+0) and labeled (M+1, M+2, etc.) ions for specific metabolites, the extent of label incorporation can be precisely quantified. mdpi.com
Table 2: Predicted GC-MS Fragmentation of Derivatized D-Ribose This table shows a selection of predicted mass-to-charge (m/z) ratios for a fully trimethylsilyl-derivatized (4 TMS) D-ribose molecule, illustrating the complexity of the fragmentation pattern used for identification.
| Predicted m/z | Relative Intensity (%) | Potential Fragment Identity |
|---|---|---|
| 73.04 | 100.0 | [Si(CH₃)₃]⁺ |
| 147.07 | 25.0 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |
| 204.11 | 30.0 | Fragment from ring cleavage |
| 217.12 | 85.0 | Fragment from ring cleavage |
| 307.16 | 20.0 | [M - CH₃ - TMSOCH₂]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broad Metabolite Coverage
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of metabolomics due to its versatility and wide metabolite coverage, particularly for polar and non-volatile compounds like sugars, nucleotides, and organic acids. nih.govscispace.comyoutube.com Unlike GC-MS, LC-MS often does not require derivatization, simplifying sample preparation and avoiding potential analytical biases. youtube.com
In an LC-MS system, metabolites are separated in the liquid phase before being introduced into the mass spectrometer. scispace.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are especially well-suited for retaining and separating very polar compounds like ribose and its phosphorylated derivatives. nih.gov Soft ionization techniques, most commonly Electrospray Ionization (ESI), transfer the metabolites from the liquid phase into the gas phase as ions with minimal fragmentation. scispace.com This allows for the accurate measurement of the molecular ion and its isotopologue distribution (M+0, M+1, etc.), which directly reflects the incorporation of the 13C label from this compound into the metabolite pool. mdpi.com The ability of LC-MS to analyze a broad range of compounds in a single run makes it a powerful tool for obtaining a global view of metabolic responses. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Positional Labeling Information and Enhanced Accuracy
While a standard MS experiment provides the mass of an ion, tandem mass spectrometry (MS/MS or MS²) goes a step further by providing structural information. mdpi.comresearchgate.net This technique significantly enhances the accuracy of metabolite identification and can provide some positional information about the isotopic label, complementing the data from NMR. mdpi.commdpi.com
In an MS/MS experiment, a specific ion of interest (a "precursor" ion), such as the labeled metabolite derived from this compound, is selected from the initial MS scan. This precursor ion is then fragmented through collision with an inert gas, and the resulting "product" ions are analyzed in a second mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure. By comparing the MS/MS spectra of the unlabeled (M+0) and labeled (M+1) versions of a metabolite, one can often deduce which part of the molecule contains the 13C atom. researchgate.net This is because only the product ions that retain the labeled portion of the precursor will show a +1 mass shift. researchgate.net This capability is crucial for distinguishing between isomers and for increasing the confidence of flux calculations in 13C-MFA. unica.it
Sample Preparation and Data Pre-processing for Isotopic Correction
The successful application of this compound in tracer studies is critically dependent on meticulous sample preparation and rigorous data pre-processing. These stages are foundational for ensuring the accuracy and reliability of the final metabolic flux analysis. The primary goals are to accurately preserve the metabolic state of the biological system at the moment of sampling and to computationally correct for naturally occurring isotopes that can otherwise confound the interpretation of labeling patterns. nih.gov
Sample Preparation
The preparation protocol must be tailored to the specific biological sample (e.g., cultured cells, tissues) and the chosen analytical platform, typically Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A paramount step in any protocol is the rapid quenching of metabolic activity to prevent any alteration in metabolite levels or isotopic labeling patterns post-harvest. nih.gov
For studies involving cell cultures, a common procedure begins with the rapid removal of the growth medium, followed by washing the cells with a cold buffer, such as phosphate-buffered saline, to eliminate extracellular contaminants. nih.gov Metabolite extraction is then performed, often using a pre-chilled solvent like 80°C methanol, to precipitate proteins and extract polar metabolites, including D-Ribose and its downstream products. nih.gov For tissue samples, the process typically involves flash-freezing in liquid nitrogen immediately upon collection to halt enzymatic activity, followed by homogenization before extraction. biorxiv.org
Preparation for MS and NMR analyses has distinct requirements. Liquid Chromatography-Mass Spectrometry (LC-MS) often requires the removal of solid particles and may involve derivatization to improve chromatographic separation and ionization efficiency. umn.edu For NMR, sample homogeneity is crucial, and factors like sample concentration, volume, and the choice of NMR tube (e.g., regular, Shigemi) must be optimized to achieve high-quality spectra with good resolution and line shape. umd.edu The presence of paramagnetic ions should be avoided, and filtering the sample into the NMR tube is essential to remove any suspended particles that could distort the magnetic field. umn.edu
Table 1: Key Steps in Sample Preparation for this compound Analysis
| Step | Mass Spectrometry (MS) Considerations | Nuclear Magnetic Resonance (NMR) Considerations | Objective |
|---|---|---|---|
| Metabolic Quenching | Essential to halt all enzymatic reactions instantly. Typically achieved by flash-freezing tissue in liquid nitrogen or using ice-cold extraction solvents for cells. nih.govbiorxiv.org | Equally critical. Methods are similar to MS to preserve the in-vivo metabolic snapshot. | To prevent changes in metabolite concentrations and isotopic enrichment after harvesting. |
| Cell/Tissue Processing | Cells are washed with cold phosphate-buffered saline. nih.gov Tissues are homogenized while frozen. biorxiv.org | Similar washing and homogenization procedures are used to ensure a representative sample. | To remove contaminants and prepare the sample for efficient metabolite extraction. |
| Metabolite Extraction | Use of cold solvents (e.g., -80°C methanol) to extract metabolites and precipitate proteins. nih.gov The supernatant is collected for analysis. | Similar solvent extraction methods are applicable. The final sample must be a clear, homogeneous solution. | To isolate the metabolites of interest from the bulk cellular matrix (proteins, lipids). |
| Final Sample Preparation | Dried extracts are reconstituted in a suitable solvent for LC. Filtration is recommended. biorxiv.org | Sample must be free of all solid particles. umn.edu Use of high-quality NMR tubes and appropriate deuterated solvents (e.g., D2O for aqueous samples) is required. umd.eduiastate.edu | To prepare a sample that is compatible with the analytical instrument and yields high-quality data. |
| Concentration & Volume | Injection volume typically contains material from tens of thousands of cells. nih.gov | Concentration affects measurement time; for 13C NMR, ~3-10 mM is often sufficient. umd.edu Minimum volumes are required to ensure proper shimming (e.g., 160-500 µL depending on the tube). umd.edu | To ensure sufficient signal for detection while avoiding issues like viscosity-induced line broadening in NMR. umn.edu |
Data Pre-processing and Isotopic Correction
Following data acquisition by MS or NMR, the raw data must undergo several computational steps before biological interpretation is possible. This workflow converts complex raw signals into meaningful, corrected mass isotopomer distributions (MIDs). nih.gov An MID details the relative abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition) of a given metabolite. nih.gov
When analyzing a sample from a D-Ribose-4-¹³C experiment, the detected MIDs are a combination of the experimentally introduced ¹³C label and the naturally occurring heavy isotopes. To isolate the effect of the tracer, the contribution from natural isotopic abundance must be mathematically subtracted. nih.gov This correction is typically performed using matrix-based algorithms that take the chemical formula of the metabolite as input to calculate the expected MID from natural abundance and correct the measured data accordingly. nih.gov Tools like IsoCor or IsoCorrectoR are often employed for this purpose. nih.govuni-regensburg.de Failure to perform this correction can lead to significant overestimation of labeling and incorrect calculation of metabolic fluxes. nih.gov
Furthermore, it is also important to correct for the isotopic purity of the tracer itself. For instance, a D-Ribose-4-¹³C tracer that is 99% pure still contains 1% of unlabeled molecules, which must be accounted for in flux calculations. uni-regensburg.de
Table 2: Workflow for Data Pre-processing and Isotopic Correction
| Step | Description | Rationale |
|---|---|---|
| 1. Raw Data Processing | Initial processing of raw MS or NMR files. For MS, this includes peak detection, deconvolution, and chromatographic alignment. For NMR, it involves Fourier transformation and phasing. | To convert raw instrument output into a format where individual metabolite signals can be identified and quantified. |
| 2. Metabolite Identification | Signals are matched to specific metabolites (e.g., D-Ribose, Ribose-5-phosphate) based on retention time, mass-to-charge ratio (m/z), fragmentation patterns (MS/MS), or chemical shift (NMR). frontiersin.org | To assign the detected isotopic patterns to the correct compounds in the metabolic network. |
| 3. Mass Isotopomer Distribution (MID) Generation | For each identified metabolite, the relative intensities of all its isotopologues (M+0, M+1, M+2, etc.) are compiled to create a measured MID. nih.gov | To quantify the raw distribution of labeled and unlabeled forms of a metabolite. |
| 4. Natural Abundance Correction | A correction algorithm is applied to the measured MID to subtract the contribution of naturally occurring heavy isotopes (e.g., 13C, 15N, 18O). nih.govnih.gov | To isolate the isotopic enrichment that results solely from the metabolism of the D-Ribose-4-13C tracer. |
| 5. Tracer Impurity Correction | The data is further corrected for any isotopic impurities in the labeled substrate itself (i.e., the percentage of non-13C-labeled tracer). uni-regensburg.de | To ensure that the calculated fluxes are not skewed by the unlabeled fraction of the administered tracer. |
| 6. Final Corrected Data | The resulting data provides the true fractional enrichment and MID for each metabolite, ready for metabolic flux analysis. | To provide an accurate foundation for modeling the flow of the 13C label through metabolic pathways. |
Iv. Applications of D Ribose 4 13c in Metabolic Flux Analysis Mfa
Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activities and Branching
The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis. nih.gov It is responsible for producing NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and for synthesizing ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis. nih.govnih.gov The PPP is composed of two distinct branches: the oxidative and the non-oxidative. D-Ribose-4-13C serves as a critical tool for resolving the complex and often bidirectional fluxes within this pathway.
A primary challenge in metabolic analysis is to distinguish the relative contributions of the oxidative and non-oxidative branches of the PPP to the cellular pool of pentose phosphates. The oxidative PPP generates R5P by decarboxylating glucose-6-phosphate, releasing the C1 carbon as CO₂. biorxiv.org In contrast, the non-oxidative PPP interconverts pentose phosphates and glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) through a series of carbon-shuffling reactions. nih.gov
When this compound is supplied to cells, it is phosphorylated to ribose-5-phosphate-4-¹³C. This labeled R5P can then enter the non-oxidative PPP. The fate of the ¹³C label at the C4 position provides a direct readout of non-oxidative PPP activity. If the non-oxidative PPP operates in the reverse direction to produce R5P, the label from this compound will be diluted by unlabeled carbons originating from glycolysis. Conversely, if the non-oxidative PPP is catabolizing the supplied ribose, the ¹³C label will be transferred to glycolytic intermediates.
This approach bypasses the initial oxidative steps, allowing for a clearer picture of the reversible non-oxidative reactions. By comparing the labeling patterns from this compound with those from glucose tracers (e.g., [1-¹³C]glucose, which specifically labels the oxidative pathway), researchers can precisely quantify the relative fluxes through both branches. biorxiv.org This discrimination is crucial, as the metabolic state of the cell dictates the direction and magnitude of these fluxes; for instance, proliferating cells may require R5P for biosynthesis, while cells under oxidative stress may prioritize NADPH production from the oxidative PPP. biorxiv.orgnih.gov
The non-oxidative PPP is governed by two key enzymes: transketolase (TKL) and transaldolase (TAL). nih.gov These enzymes catalyze the transfer of two-carbon (TKL) and three-carbon (TAL) units between sugar phosphates, enabling the interconversion of C3, C4, C5, C6, and C7 sugars. nih.gov The specific placement of the label in this compound is ideal for probing the activities of these enzymes.
Transketolase (TKL): This enzyme transfers a two-carbon ketol group. One of its key reactions is the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate (S7P) and glyceraldehyde-3-phosphate (G3P). When R5P is labeled at C4, this carbon is retained in the resulting S7P molecule.
Transaldolase (TAL): This enzyme transfers a three-carbon dihydroxyacetone group from S7P to G3P, yielding fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P). nih.gov The ¹³C label that was transferred from R5P-4-¹³C to S7P will subsequently be traced into the resulting F6P or E4P, depending on the specific atoms shuffled.
By analyzing the distribution of the ¹³C label in the pools of F6P, G3P, and E4P, MFA models can calculate the net and exchange fluxes of the TKL and TAL reactions. nih.govmdpi.com This provides a detailed understanding of how the non-oxidative PPP is operating to either generate R5P for biosynthesis or to channel excess pentoses back into glycolysis.
Table 1: Research Findings on PPP Flux Discrimination using ¹³C Tracers
| Research Finding | Tracer Used | Analytical Method | Key Insight | Reference(s) |
|---|---|---|---|---|
| Oxidative PPP releases C1 of glucose as CO₂, while non-oxidative PPP shuffles carbons. | [1-¹³C]glucose | LC-MS | Feeding [1-¹³C]glucose results in unlabeled lower glycolytic metabolites if the oxidative PPP is active and carbons are recycled via the non-oxidative PPP. | biorxiv.org |
| Phagocytic stimulation reverses the net flux of the non-oxidative PPP. | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | GC-MS | In resting granulocytes, the non-oxidative PPP flows towards R5P synthesis; upon stimulation, it reverses to feed glycolysis, supporting NADPH production via the oxidative PPP. | mdpi.combiorxiv.org |
| Ribose moiety of RNA provides positional labeling information for flux analysis. | ¹³C-labeled glucose | GC-MS | Measuring the labeling of the C1-C4 and C4+C5 fragments of ribose derived from RNA hydrolysis enhances the precision of PPP flux quantification. | nih.gov |
| Supplemental D-ribose bypasses the rate-limiting steps of the oxidative PPP. | D-Ribose | Not specified | Exogenous ribose can directly enter the non-oxidative PPP, providing an alternative source for PRPP synthesis, independent of oxidative PPP activity. | researchgate.net |
Investigation of De Novo and Salvage Pathways of Nucleotide Biosynthesis
Nucleotides are the building blocks of DNA and RNA and are essential for cell proliferation and metabolism. nih.gov Cells can synthesize nucleotides through two main routes: the de novo pathway, which builds them from simple precursors like amino acids and CO₂, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. nih.govnih.gov this compound is an invaluable tracer for studying the dynamics of these two pathways.
The synthesis of all purine (B94841) and pyrimidine (B1678525) nucleotides requires a ribose sugar backbone, which is provided by 5-phosphoribosyl-1-pyrophosphate (PRPP). utah.edu PRPP is synthesized from ribose-5-phosphate. By supplying this compound, the resulting PRPP becomes labeled in its ribose moiety.
In de novo synthesis, this labeled PRPP is used as the foundation upon which the purine or pyrimidine ring is constructed. nih.gov Consequently, all newly synthesized nucleotides will carry the ¹³C label exclusively in the C4 position of their ribose component.
In the salvage pathway, a pre-existing nucleobase (e.g., adenine, guanine, uracil) is attached to a PRPP molecule. nih.gov If the cell is using this compound, the salvage pathway will also produce nucleotides with a labeled ribose moiety. However, by comparing the labeling enrichment in the nucleotide pool with the precursor PRPP pool, one can infer the activity of both pathways. For instance, a lower-than-expected enrichment in the final nucleotide pool might suggest a significant contribution from salvaged nucleosides (base + unlabeled ribose). Tracing experiments have successfully followed the incorporation of labeled carbon from precursors into the nucleotide pool, demonstrating the ability to monitor flux into these pathways. nih.govresearchgate.netbiorxiv.org
ATP, the cell's primary energy currency, is a purine ribonucleotide. RNA is a polymer of ribonucleotides. The rate at which these molecules are synthesized and degraded (their turnover) is a critical indicator of cellular activity. This compound provides a direct method to measure these dynamics.
These measurements are vital for understanding how cells allocate resources. For example, rapidly proliferating cancer cells exhibit high rates of RNA and DNA synthesis, a process that can be precisely quantified with ¹³C-ribose tracing. nih.gov Furthermore, this technique can distinguish the turnover rates of different RNA species (e.g., mRNA vs. rRNA) and assess how cellular stress or therapeutic interventions affect these fundamental processes. nih.gov
Table 2: Tracing ¹³C into Nucleotide Biosynthesis
| Pathway | Precursor | Key Finding with ¹³C Tracers | Significance | Reference(s) |
|---|---|---|---|---|
| De Novo Purine Synthesis | [U-¹³C]-glucose, [U-¹³C]-glutamine | ¹³C from glucose labels the ribose-5-phosphate (R5P) moiety (M+5 adenosine), while ¹³CO₂ from glutamine metabolism can label the purine ring (M+1 adenosine). | Demonstrates the ability to distinguish the carbon sources for the ribose backbone versus the purine ring. | nih.govbiorxiv.org |
| De Novo Pyrimidine Synthesis | PRPP, Aspartate, CO₂ | Uridine-derived ¹³C can be traced through the PPP and into glycolytic intermediates, showing the catabolic fate of pyrimidine salvage products. | Highlights the bidirectional flow between nucleotide salvage and central carbon metabolism. | jourdainlab.org |
| Salvage Pathway | Pre-formed nucleobases/nucleosides + PRPP | Salvage pathways recycle bases and nucleosides, which can be re-attached to a labeled ribose from PRPP. | Allows for the study of the relative contributions of de novo versus salvage pathways to the total nucleotide pool. | nih.govjourdainlab.org |
| RNA Turnover | [¹³C-methyl]-methionine, ¹³C-Ribose | Isotopic labeling enables the quantification of the turnover of base modifications in newly transcribed RNA, revealing different dynamics for mRNA and ncRNA. | Provides a method to measure the synthesis and degradation rates of specific RNA populations. | nih.gov |
Analysis of Glycolytic and Gluconeogenic Intermediates Labeling Patterns
The non-oxidative PPP is directly connected to glycolysis and gluconeogenesis through the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). mdpi.com This connection allows for metabolic flexibility, enabling the cell to direct carbon flux between the pathways based on its needs. This compound is an effective tool for probing the directionality and magnitude of the flux at this critical metabolic node.
When R5P labeled at C4 enters the non-oxidative PPP, the ¹³C label is shuffled by transketolase and transaldolase. The precise location of the label in the resulting F6P and G3P molecules depends on the sequence of enzymatic reactions. For example, the reactions can convert two molecules of xylulose-5-phosphate (an epimer of ribulose-5-phosphate) and one molecule of ribose-5-phosphate into two molecules of F6P and one molecule of G3P. Tracing the ¹³C from the C4 position of ribose through this network reveals the extent to which pentoses are being converted into glycolytic intermediates.
This analysis can reveal the activity of upper glycolysis (the conversion of glucose to G3P) versus the contribution of the PPP to the G3P pool. biorxiv.org Furthermore, it can provide evidence for gluconeogenic activity, where non-carbohydrate precursors or, in this case, pentose sugars, are used to synthesize glucose-6-phosphate. For instance, observing a ¹³C label from this compound in glucose-6-phosphate would be strong evidence of flux from the non-oxidative PPP "upwards" into the upper glycolytic/gluconeogenic pathway. mdpi.comnih.gov This information is crucial for understanding metabolic reprogramming in various conditions, such as in cancer cells or immune cells, where the interplay between glycolysis and the PPP is tightly regulated to support specific cellular functions. nih.govnih.gov
Characterization of Anabolic and Catabolic Processes in Diverse Biological Systems
The stable isotope tracer this compound is a sophisticated tool for Metabolic Flux Analysis (MFA), enabling researchers to meticulously track the fate of the fourth carbon of the ribose molecule through the intricate network of cellular metabolism. When introduced into a biological system, this compound is first phosphorylated by the enzyme ribokinase to produce 4-13C-Ribose-5-phosphate (R5P). From this critical junction, the labeled carbon can be channeled into either anabolic pathways for biosynthesis or catabolic pathways for energy generation and the production of metabolic precursors. By measuring the incorporation of the 13C label into downstream metabolites using techniques like mass spectrometry or NMR, it is possible to quantify the flux through these competing routes, providing deep insights into the metabolic phenotype of organisms ranging from microbes to mammalian cells.
Anabolic Fate of the 4th Carbon
The primary anabolic destination for R5P is the synthesis of nucleotides and nucleic acids. R5P is the direct precursor for 5-phospho-D-ribose 1-pyrophosphate (PRPP), a key molecule in the de novo and salvage pathways of nucleotide biosynthesis. nih.gov The 13C label from this compound is incorporated into the ribose moiety of purine and pyrimidine nucleotides (e.g., ATP, GTP, UTP, CTP) and subsequently into RNA and, after reduction of the ribose, DNA. Tracking the enrichment of 13C in the ribose component of these macromolecules allows for a precise measurement of the rate of de novo nucleotide synthesis, a critical process for cell proliferation, particularly in cancer cells and immune cells. biorxiv.orgbiorxiv.org
For instance, in studies of rapidly proliferating cancer cells, this compound can be used to determine the reliance of these cells on external sources of ribose versus internal synthesis via the pentose phosphate pathway (PPP). The rate of incorporation of the 4-13C label into the RNA ribose backbone directly reflects the flux towards biomass production.
Catabolic Fate and Central Carbon Metabolism
Alternatively, 4-13C-R5P can enter the non-oxidative branch of the pentose phosphate pathway (PPP), where its carbon skeleton is rearranged. frontiersin.org The fate of the 13C label is determined by the activities of two key enzymes: transketolase and transaldolase.
Transketolase Activity : In the reaction catalyzed by transketolase, R5P reacts with Xylulose-5-phosphate (Xu5P). The C4 of R5P is transferred to become the C2 of Glyceraldehyde-3-phosphate (G3P).
Glycolytic Entry : This labeled G3P can then enter the lower stages of glycolysis. Consequently, the 13C label will appear at the C2 position of pyruvate (B1213749) and lactate. nih.gov Measuring the fractional labeling of these metabolites provides a quantitative measure of the flux from the PPP back into glycolysis, a process known as pentose phosphate recycling. biorxiv.org
TCA Cycle Contribution : The 13C2-labeled pyruvate can be converted to Acetyl-CoA, carrying the label into the Tricarboxylic Acid (TCA) cycle. This allows for the characterization of the contribution of pentose-derived carbons to mitochondrial energy metabolism. nih.gov
This unique labeling pattern makes this compound an invaluable tracer for distinguishing flux through the non-oxidative PPP from other central metabolic pathways. It helps to resolve complex metabolic scenarios, such as the reverse flux through the non-oxidative PPP for ribose production in cells fed with glycolytic intermediates.
The following data tables illustrate hypothetical, yet plausible, findings from MFA studies using this compound in two distinct biological systems: the bacterium Escherichia coli, known for its metabolic flexibility, and a human cancer cell line (e.g., A549), characterized by high anabolic demand.
| Metabolite | Biological System | Condition | 13C Fractional Enrichment (%) | Inferred Anabolic Flux |
|---|---|---|---|---|
| RNA-Ribose | E. coli | Log-phase Growth | 45.2 ± 3.1 | High |
| A549 Cancer Cell | High Proliferation | 62.5 ± 4.5 | Very High | |
| ATP (Ribose moiety) | E. coli | Log-phase Growth | 48.9 ± 2.8 | High |
| A549 Cancer Cell | High Proliferation | 68.1 ± 5.0 | Very High |
This interactive table presents hypothetical data showing the percentage of the ribose moiety in RNA and ATP that has incorporated the 13C label from this compound. The higher enrichment in the A549 cancer cell line reflects a greater flux towards nucleotide synthesis to support rapid proliferation.
| Metabolite | Biological System | M+0 (%) | M+1 (%) | M+2 (%) | Inferred Catabolic Flux |
|---|---|---|---|---|---|
| Glyceraldehyde-3-phosphate (G3P) | E. coli | 65.3 | 34.7 | 0.0 | Significant PPP to Glycolysis Flux |
| A549 Cancer Cell | 88.1 | 11.9 | 0.0 | Low PPP to Glycolysis Flux | |
| Lactate | E. coli | 72.8 | 27.2 | 0.0 | Significant PPP to Lactate Flux |
| A549 Cancer Cell | 92.4 | 7.6 | 0.0 | Low PPP to Lactate Flux |
This interactive table displays the hypothetical mass isotopomer distribution (MID) for key catabolic intermediates. M+0 represents the unlabeled molecule, while M+1 represents the molecule with one 13C atom. The data suggests that in this scenario, E. coli actively shunts ribose into glycolysis, whereas the cancer cell prioritizes using ribose for anabolic purposes, resulting in less labeled carbon entering the catabolic pathways.
By providing the ability to deconvolve these complex and often bidirectional pathways, this compound serves as a powerful asset in understanding how diverse biological systems partition metabolic resources to support their specific physiological needs, whether for rapid growth, adaptation to environmental stress, or pathogenic processes.
V. Computational Modeling and Data Integration in 13c Mfa with D Ribose 4 13c
Stoichiometric Network Reconstruction and Flux Estimation Algorithms
The foundation of any 13C-Metabolic Flux Analysis (13C-MFA) study is the stoichiometric network model. This model is a comprehensive, biochemically accurate representation of the metabolic pathways of interest within the organism being studied. It consists of a list of all relevant metabolic reactions, their substrates, products, and their corresponding stoichiometric coefficients. For a study utilizing D-Ribose-4-13C, this network must include pathways where ribose is synthesized and consumed, most notably the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), nucleotide biosynthesis, and pathways connected to glycolysis.
Once the network is reconstructed, flux estimation is formulated as a parameter estimation problem. nih.gov The goal is to find the set of flux values (reaction rates) that best explain the experimentally measured isotope labeling patterns of metabolites, such as those derived from this compound. This is typically achieved by minimizing the difference between the measured labeling data and the labeling patterns predicted by the model. nih.gov This process is subject to stoichiometric constraints, which ensure that the production and consumption of each metabolite are balanced at a metabolic steady state. nih.gov
A significant advancement in solving the complex computational problems of 13C-MFA was the development of the Elementary Metabolite Unit (EMU) framework. nih.gov This framework provides an efficient method to simulate isotopic labeling in any given biochemical network, significantly speeding up the calculation of flux distributions. nih.govnih.gov The EMU approach simplifies the complex system of isotopomer balance equations, making the analysis of large-scale metabolic networks computationally feasible. nih.gov
Isotopic Steady-State and Non-Steady-State Metabolic Flux Analysis (INST-MFA) Approaches
Metabolic flux analysis can be performed under two different assumptions regarding the isotopic state of the system: isotopic steady-state or non-steady-state.
Isotopic Steady-State MFA: This traditional approach assumes that the system has reached both a metabolic and an isotopic steady state. vanderbilt.edu This means that after the introduction of the 13C tracer (e.g., this compound), the system is allowed to run long enough for the isotopic enrichment of all measured metabolites to become constant. vanderbilt.edu While computationally simpler, achieving a true isotopic steady state can be challenging in systems with slow metabolic rates or large metabolite pools, such as in many mammalian cell cultures. vanderbilt.edunih.gov
Isotopically Non-Steady-State MFA (INST-MFA): This more advanced approach is applied to systems at a metabolic steady state but analyzes data from the transient phase before an isotopic steady state is reached. vanderbilt.edunih.gov INST-MFA involves measuring the isotopic enrichment of metabolites at multiple time points during the labeling experiment. nih.gov This method offers several advantages, particularly for systems that are not amenable to steady-state experiments, such as animal cell cultures, autotrophic organisms, and industrial bioprocesses. vanderbilt.edunih.govresearchgate.net
For tracers like this compound, INST-MFA is particularly powerful. Studies have shown that including ribose isotopomer measurements is crucial for maximizing the identifiability of fluxes, especially in pathways like the Pentose Phosphate Pathway. nih.gov By capturing the dynamic changes in labeling patterns over time, INST-MFA can provide a more comprehensive and accurate picture of cellular metabolism. nih.govosti.gov
Software Platforms and Tools for Metabolic Flux Analysis and Visualization
A variety of software tools have been developed to handle the complex computational tasks involved in 13C-MFA. These platforms assist researchers in model construction, simulation, flux estimation, and data visualization. The choice of software often depends on the complexity of the metabolic network and whether a steady-state or non-steady-state approach is being used.
Table 1: Software Platforms for 13C-Metabolic Flux Analysis
| Software | Key Features | Relevant Approaches | Reference |
|---|---|---|---|
| 13CFLUX2 | A high-performance suite for designing and evaluating 13C-labeling experiments. It uses a specialized XML language (FluxML) and supports high-performance computing environments. | Steady-State, Non-Steady-State | oup.com |
| INCA (Isotopomer Network Compartmental Analysis) | A user-friendly MATLAB-based tool that can perform both classical (steady-state) and isotopically non-stationary (INST-MFA) calculations. | Steady-State, INST-MFA | nih.govucdavis.edu |
| OpenFLUX | An open-source, spreadsheet-based application that uses the EMU framework for fast and accurate steady-state 13C-MFA. It facilitates model creation through a simple notation system. | Steady-State | nih.gov |
| Metran | One of the pioneering tools that incorporated the EMU framework and was among the first to allow comprehensive analysis of parallel labeling experiments for high-resolution 13C-MFA. | Steady-State | nih.gov |
| FiatFlux | A tool that implements the flux ratio approach to 13C-MFA and is preconfigured for specific tracer experiments and analytical methods. | Steady-State (Flux Ratio Analysis) | nih.gov |
| Omix | A multi-platform software that can be used for convenient modeling and visualization in conjunction with computational tools like 13CFLUX2. | Visualization, Modeling | oup.com |
These tools have made 13C-MFA more accessible to researchers who may not have extensive expertise in coding or advanced mathematics, thereby broadening the application of this powerful technique in biological research. nih.gov
Statistical Validation and Uncertainty Quantification of Flux Estimates
A critical aspect of 13C-MFA is to ensure the reliability of the estimated flux values. This involves rigorous statistical validation and the quantification of uncertainties associated with the flux estimates. nih.gov Fluxes are not measured directly but are estimated parameters, and therefore, it is essential to provide confidence intervals for each calculated flux value. nih.gov
Several factors contribute to the uncertainty in flux estimates:
Biological Variability: Inherent variations within a cell population can affect metabolic rates. nih.gov
Analytical Measurement Errors: The process of measuring mass isotopomer distributions using techniques like GC-MS or LC-MS has an inherent error. nih.gov Low-abundance isotopologues, in particular, can show a significant increase in uncertainty after necessary data correction steps. nih.gov
To address these uncertainties, statistical methods are employed. Monte Carlo simulations are one approach used to estimate the uncertainty of isotopologue distributions. nih.gov Furthermore, a crucial step in modern MFA is model selection. Researchers must choose the most appropriate metabolic network model from several potential candidates. plos.orgnih.gov Using the same data for both model fitting and model selection can lead to overfitting or underfitting, resulting in poor flux estimates. plos.orgnih.gov
Vi. Methodological Considerations and Challenges in D Ribose 4 13c Tracer Experiments
Optimization of Experimental Design for Maximal Information Content
The design of an isotope labeling experiment is critical as it directly influences the quality and precision of the resulting metabolic flux data. nih.govresearchgate.net The primary goal is to maximize the information content obtained from the labeling patterns in downstream metabolites. Several factors must be optimized to achieve this.
Tracer Selection and Combination: The choice of the isotopic tracer is arguably the most crucial element of the experimental design process. nih.gov While universally labeled substrates like [U-13C6]glucose are common, they are not always ideal for resolving specific pathways. For instance, [U-13C6]glucose may not be the optimal choice for elucidating flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), necessitating the use of specifically labeled tracers. researchgate.net Using positionally enriched tracers, like D-Ribose-4-13C, allows for a more focused interrogation of pathways involving pentoses. youtube.com Studies have shown that using site-selectively 13C-enriched ribose can result in more selective labeling of certain amino acids compared to using labeled glucose. nih.gov
To resolve complex networks, especially in mammalian systems that utilize multiple carbon sources like glucose and glutamine, a single tracer is often insufficient. nih.govnih.gov Parallel labeling experiments, where different tracers are used in separate but identical cultures, can significantly enhance the resolution of metabolic fluxes. researchgate.netnih.govvanderbilt.edu Furthermore, computational approaches, including genetic algorithms, have been developed to identify optimal mixtures of different isotopic tracers that minimize the confidence intervals on flux estimates for a given metabolic network. nih.gov
Multi-Objective Optimization: The design of tracer experiments often involves a trade-off between maximizing information and minimizing cost, as specialized isotopic tracers can be expensive. nih.gov This has led to the development of multi-objective optimization frameworks that assess both experimental quality and cost simultaneously. nih.govresearchgate.net Such analyses can identify compromise experiments that provide high-quality data at a reduced cost. For example, an analysis might reveal that a specific combination of labeled glucose and glutamine provides equivalent data to a more expensive mixture. nih.gov This cost-benefit analysis is essential for making 13C-MFA more accessible and efficient.
Table 1: Key Considerations for Optimal Experimental Design in 13C Tracer Studies
| Factor | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Tracer Choice | Selecting the specific isotopically labeled molecule (e.g., glucose, ribose, glutamine) and the position of the 13C label(s). | This compound is specifically chosen to trace the pentose phosphate pathway and downstream metabolic routes originating from the C4 position of ribose. | nih.govnih.gov |
| Parallel Labeling | Conducting multiple experiments with different tracers (e.g., one with 13C-glucose, another with 13C-ribose) to constrain different parts of the metabolic network. | An experiment with this compound could be run in parallel with a [1,2-13C2]glucose experiment to resolve fluxes through both the PPP and glycolysis/TCA cycle more accurately. | researchgate.netnih.gov |
| Isotopic Steady State | Ensuring that the isotopic enrichment of intracellular metabolites has reached a stable plateau. This is a key assumption for stationary MFA. | The time to reach isotopic steady state for metabolites derived from this compound must be determined empirically by sampling at multiple time points. | nih.govnih.gov |
| Computational Modeling | Using in silico models to predict the information yield from a proposed experimental design before conducting the experiment. | Models can simulate the expected labeling patterns from this compound to confirm that the tracer will provide sufficient resolution for the fluxes of interest. | nih.govresearchgate.net |
| Cost-Effectiveness | Balancing the high cost of some 13C-labeled tracers against the informational value they provide. | Optimization may involve mixing this compound with unlabeled ribose to reduce costs while maintaining sufficient labeling for detection. | nih.gov |
Interpretation of Labeling Patterns and Isotope Exchange Reactions
Once a tracer experiment is performed, the core challenge lies in interpreting the resulting mass isotopomer distributions (MIDs) to deduce metabolic fluxes. nih.gov The MID describes the relative abundance of molecules of a given metabolite with different numbers of 13C atoms (e.g., M+0 for unlabeled, M+1 for one 13C atom, etc.). frontiersin.org
Tracing the Label: The journey of the 13C label from this compound is dictated by the interconnectivity of metabolic pathways. D-Ribose is converted to Ribose 5-phosphate, a key node in the PPP. The label on the fourth carbon can then be tracked as Ribose 5-phosphate enters subsequent reactions. For example, the transketolase and transaldolase reactions of the non-oxidative PPP will transfer this label to other intermediates like Sedoheptulose 7-phosphate and Erythrose 4-phosphate. nih.gov Erythrose 4-phosphate is a precursor for the synthesis of aromatic amino acids like Tryptophan, meaning the 13C label can be incorporated into these molecules. nih.gov The interpretation requires a detailed map of these atomic transitions.
Isotope Exchange and Reversibility: A significant challenge in interpretation is the presence of isotope exchange reactions, which occur when a biochemical reaction is reversible. nih.gov A reversible reaction can scramble the isotopic label, sending it both forward and backward in a pathway, which complicates the determination of the net flux direction. For example, many reactions in the non-oxidative PPP and upper glycolysis are reversible. Accurately accounting for this exchange is critical for precise flux estimation.
Compartmentalization: In eukaryotic cells, metabolism is compartmentalized (e.g., cytosol vs. mitochondria). nih.gov Analytical methods like mass spectrometry often measure the average labeling pattern of a metabolite from the whole cell. nih.gov If a metabolite like pyruvate (B1213749) exists in both the cytosol and mitochondria with different labeling enrichments, the measured average can be misleading and obscure compartment-specific flux activity. This limitation makes it difficult to resolve fluxes between different cellular locations without further subcellular fractionation.
Table 2: Illustrative Labeling Fate of this compound in Central Metabolism
| Metabolite | Pathway | Expected Labeling Outcome from this compound | Interpretational Note |
|---|---|---|---|
| Ribose 5-phosphate (R5P) | Pentose Phosphate Pathway | Directly labeled at the C4 position. | This is the entry point of the tracer into the network. |
| Erythrose 4-phosphate (E4P) | Non-oxidative PPP | The C1 of E4P is derived from the C4 of a precursor sugar phosphate (Sedoheptulose 7-phosphate), which in turn is derived from the C4 of R5P. researchgate.net | Labeling in E4P indicates active transketolase/transaldolase flux. |
| Sedoheptulose 7-phosphate (S7P) | Non-oxidative PPP | The C4 of S7P can be derived from the C4 of R5P. | Labeling patterns in S7P are complex due to multiple inputs. |
| Tryptophan | Aromatic Amino Acid Synthesis | Incorporation of label is possible via the precursor E4P. | Demonstrates the flow of carbon from pentoses into amino acid biosynthesis. |
| Histidine | Histidine Synthesis | The ribose moiety of ATP is a direct precursor for the histidine backbone. The C4 of ribose becomes the C4 of the imidazole (B134444) ring. | Provides a direct readout of the contribution of the ribose pool to histidine synthesis. nih.gov |
Limitations of Isotopic Labeling for Complex Metabolic Network Resolution
While powerful, 13C-MFA has inherent limitations, especially when applied to complex biological systems. Acknowledging these challenges is essential for a realistic assessment of what can be concluded from a tracer study.
Network Complexity and Identifiability: In large, interconnected metabolic networks, it can be mathematically impossible to uniquely determine all fluxes, a problem known as flux identifiability. vanderbilt.edu Different combinations of flux values might produce the exact same labeling pattern in the measured metabolites. This is particularly true for pathways that are highly interconnected or contain many reversible reactions. nih.gov Resolving fluxes in mammalian cells is especially challenging due to the simultaneous use of multiple substrates and the presence of extensive metabolic cycles. nih.gov
Static vs. Dynamic Information: Most metabolomics studies provide a static snapshot of metabolite concentrations. While isotopic labeling adds a dynamic dimension, it often measures the system at an isotopic steady state. nih.gov This approach does not capture rapid changes in metabolic fluxes and assumes the underlying metabolic state is constant. nih.gov While non-stationary MFA (INST-MFA) methods exist to analyze systems before they reach isotopic equilibrium, they are more complex and computationally demanding. vanderbilt.eduarxiv.org
Analytical and Computational Hurdles: The resolution of 13C-MFA is dependent on the analytical techniques used. Standard mass spectrometry can readily distinguish isotopologues (molecules with a different number of 13C atoms) but struggles to differentiate isotopomers (molecules where the 13C is at a different position) without tandem MS (MS/MS) fragmentation. youtube.com This can limit the ability to distinguish between pathways that produce the same mass isotopomers. Furthermore, the computational task of fitting labeling data to a complex network model to estimate fluxes is non-trivial and can be time-consuming. arxiv.org
Table 3: Summary of Limitations in 13C Tracer Experiments
| Limitation | Description | Potential Mitigation Strategy | Reference |
|---|---|---|---|
| Flux Identifiability | Multiple flux distributions can yield the same labeling data, making it impossible to find a unique solution. | Use of multiple, complementary tracers in parallel experiments; measure labeling in more metabolites; simplify the network model. | researchgate.netvanderbilt.edu |
| Metabolic Compartmentalization | Inability to distinguish between metabolite pools in different cellular organelles (e.g., cytosol vs. mitochondria). | Subcellular fractionation before analysis; use of models that explicitly include compartmentalization. | nih.gov |
| Isotope Exchange Reactions | Reversible reactions can obscure the direction and magnitude of net metabolic flux. | Employing advanced computational models that can estimate exchange fluxes separately from net fluxes. | nih.gov |
| Reliance on a Priori Models | Accurate flux calculation requires a well-defined metabolic network model, which may not exist for all systems. | Iterative model refinement; sensitivity analysis to identify critical reactions; robust experimental design that is less sensitive to initial flux assumptions. | frontiersin.org |
| Analytical Constraints | Standard MS cannot always distinguish positional isomers (isotopomers), limiting resolution. NMR is less sensitive. | Use of tandem mass spectrometry (MS/MS) or 2D-NMR for positional information; combining data from multiple analytical platforms. | frontiersin.orgyoutube.com |
Vii. Emerging Research Directions and Future Perspectives
Integration with Multi-Omics Data for Systems-Level Metabolic Understanding
The complexity of biological systems necessitates a holistic approach where different layers of cellular function are analyzed in concert. The integration of data from metabolomics, proteomics, transcriptomics, and genomics—collectively known as multi-omics—provides a comprehensive, systems-level understanding of cellular physiology. D-Ribose-4-13C is a powerful tool in this paradigm, offering precise insights into the flux of the pentose (B10789219) phosphate (B84403) pathway (PPP) and its connections to other metabolic networks.
By introducing this compound into a biological system, researchers can trace the fate of the fourth carbon of ribose as it is metabolized. This is particularly insightful for understanding the synthesis of nucleotides, such as adenosine (B11128) triphosphate (ATP) and the building blocks of RNA and DNA. mdpi.comwikipedia.org When this tracer is used, the 13C label can be tracked into the ribose moiety of newly synthesized nucleotides. For example, studies using uniformly labeled glucose ([U-13C]-glucose) have demonstrated the ability to track the M+5 labeling of adenosine, indicating the successful synthesis of ribose 5-phosphate (R5P) through the PPP. biorxiv.org Using a position-specific tracer like this compound allows for a more granular analysis of the specific rearrangements within the non-oxidative PPP.
This metabolic flux data, obtained through mass spectrometry or NMR, can then be integrated with other omics datasets. For instance, if tracer analysis with this compound reveals a bottleneck in nucleotide synthesis, this can be correlated with:
Proteomics data: To quantify the expression levels of key enzymes in the PPP and nucleotide synthesis pathways, such as transketolase, transaldolase, or phosphoribosyl pyrophosphate synthetase (PRPS). nih.gov
Transcriptomics data: To measure the mRNA levels of the genes encoding these enzymes, providing insight into transcriptional regulation. nih.gov
Phosphoproteomics data: To identify post-translational modifications on these enzymes that may alter their activity in response to signaling cascades. nih.govmdpi.com
This integrated approach allows for the construction of detailed models of metabolic regulation. For example, observing an altered flux from this compound into purine (B94841) synthesis, combined with proteomic data showing decreased levels of a relevant enzyme, can provide strong evidence for a specific regulatory mechanism. nih.gov This systems-level view is crucial for understanding disease states, such as cancer or metabolic disorders, and for identifying novel therapeutic targets. nih.gov
Table 1: Illustrative Multi-Omics Integration with this compound
| Omics Layer | Information Gained | Example Finding with this compound |
|---|---|---|
| Metabolomics | Measures the rate (flux) of carbon from this compound into downstream metabolites. | Reduced incorporation of 13C into GTP, suggesting impaired nucleotide synthesis. |
| Proteomics | Quantifies the abundance of proteins and enzymes. | Decreased protein levels of phosphoribosyl pyrophosphate synthetase (PRPS). |
| Transcriptomics | Measures the expression levels of genes (mRNA). | Downregulation of the PRPS1 gene transcript. |
| Systems-Level Insight | A comprehensive understanding of the metabolic phenotype. | The observed reduction in GTP synthesis is due to the transcriptional downregulation of the PRPS1 gene, leading to lower enzyme levels and a metabolic bottleneck. |
Development of Advanced Tracer Technologies and Analytical Platforms
The precision of metabolic flux analysis (MFA) is highly dependent on the design of the isotopic tracer and the sophistication of the analytical platform used for detection. nih.gov this compound represents a specific tool within the broader category of stable isotope tracers, designed to ask specific questions about metabolic pathways.
The development of specifically labeled isotopic tracers is a key area of advancement. While uniformly labeled substrates like [U-13C]-glucose are common, they may not resolve the activity of parallel or cyclical pathways with sufficient clarity. biorxiv.org Positional tracers, such as this compound, provide higher resolution for specific parts of metabolism. The choice of the C4 position is strategic for probing the shuffling of carbon atoms in the non-oxidative branch of the PPP, which is crucial for understanding the balance between nucleotide synthesis and the regeneration of glycolytic intermediates. The development of other novel tracers, such as [2,3-13C2]glucose for specifically assessing PPP activity, highlights the trend toward creating more sophisticated molecular probes to illuminate distinct metabolic routes. nih.gov
Advances in analytical platforms are concurrent and essential for maximizing the potential of these tracers.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers coupled with liquid chromatography (LC-MS) allow for the precise measurement of mass isotopologue distributions (MIDs) in a wide range of metabolites. biorxiv.org This enables researchers to distinguish between molecules that differ only by the number of 13C atoms, which is the fundamental data used for flux calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR provides unique information about the positional distribution of isotopes within a single molecule (isotopomers). nih.gov This is particularly powerful for distinguishing between pathways that produce the same metabolite but with a different arrangement of carbon atoms. Analyzing the 13C patterns in metabolites downstream of this compound via NMR can provide unambiguous evidence for specific pathway activities. youtube.com
Software and computational tools are also critical components of this analytical pipeline. Platforms like INCA or OpenFLUX2 integrate the raw analytical data with metabolic network models to calculate and statistically validate intracellular fluxes. nih.gov The synergy between advanced tracers like this compound and these powerful analytical and computational platforms is continuously pushing the boundaries of what can be understood about metabolic function. nih.gov
Applications in Advanced Metabolic Engineering and Biotechnological Processes
Metabolic engineering aims to rationally design and modify the metabolism of microorganisms to optimize the production of desired compounds, such as fine chemicals, biofuels, or pharmaceuticals. nih.govwikipedia.org 13C-Metabolic Flux Analysis (13C-MFA) is an indispensable tool in this field, providing the quantitative data needed to identify production bottlenecks, discover competing pathways, and verify the effects of genetic modifications. nih.gov
D-ribose itself is a valuable fine chemical with applications in nutrition and medicine. researchgate.net Several studies have focused on engineering microorganisms like Escherichia coli and Bacillus subtilis to overproduce D-ribose from less expensive substrates like glucose or xylose. researchgate.netnih.gov A common strategy involves disrupting the gene for transketolase (tkt), an enzyme that consumes Ribose-5-Phosphate (B1218738) (R5P), thereby causing R5P and its precursor D-ribose to accumulate. researchgate.net
The use of 13C-labeled tracers is fundamental to these engineering efforts. By feeding the engineered microbial culture a labeled substrate (e.g., 13C-glucose), researchers can use 13C-MFA to quantify the carbon flowing through all major central metabolic pathways. While these studies may not have specifically used this compound as a feed, the principle of using labeled substrates to diagnose metabolic phenotypes is central.
This compound can play a crucial role in the advanced stages of these projects:
Diagnosing Inefficient Production: In an engineered strain designed to produce a ribose-derived product, feeding this compound can precisely track how efficiently the cell converts ribose into the target molecule versus losing the carbon to other pathways.
Quantifying Pathway Flux in Complex Systems: When engineering pathways that originate from the PPP, this compound can help quantify the flux toward the product of interest versus competing pathways, providing clear targets for further genetic intervention.
Validating Pathway Integrity: It can be used to confirm that an engineered pathway is functioning as intended and to uncover unintended metabolic rewiring that may occur in response to genetic modifications.
The insights gained from tracing this compound enable a data-driven "design-build-test-learn" cycle in metabolic engineering, leading to more efficient and higher-yielding biotechnological processes.
Q & A
Q. How can researchers critically evaluate the validity of this compound-based metabolic models in peer-reviewed literature?
- Methodological Answer : Scrutinize model assumptions (e.g., steady-state metabolism, enzyme saturation) and data inputs (e.g., isotopic enrichment levels). Compare with independent datasets or alternative models (e.g., flux variability analysis). Highlight discrepancies in discussion sections and propose validation experiments .
Q. What criteria should govern the inclusion of this compound data in meta-analyses of carbohydrate metabolism?
- Methodological Answer : Ensure data homogeneity by filtering studies based on isotopic purity (>98%), experimental systems (in vitro vs. in vivo), and analytical methods. Use random-effects models to account for heterogeneity and report I² statistics to quantify variability .
Cross-Disciplinary Applications
Q. How can this compound be integrated with multi-omics datasets to study ribosylation in epigenetic regulation?
- Methodological Answer : Correlate isotopic tracing data with RNA-seq (ribosylation-modified transcripts) and ChIP-seq (histone modification sites). Use pathway enrichment tools (e.g., GSEA) to identify overlapping networks. Validate with CRISPR-Cas9 knockouts of ribosyltransferases .
Tables for Key Methodological Comparisons
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Isotopic Purity Validation | NMR peak integration | LC-MS/MS with internal standards |
| Metabolic Flux Analysis | Steady-state modeling | Dynamic -MFA with ODEs |
| Data Contradiction Resolution | Triplicate replicates | Single-cell omics + Bayesian inference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
